5-cyclopropyl-7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a benzodioxin moiety. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds or their derivatives . This reaction is often carried out under controlled conditions to ensure the formation of the desired pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: These compounds share some structural similarities and are known for their wide range of biological activities.
Other Pyrazolo[1,5-a]pyrimidines: These compounds have similar core structures and are studied for their potential therapeutic applications.
Uniqueness
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16F2N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H16F2N4O3/c20-17(21)14-8-13(10-1-2-10)24-18-12(9-22-25(14)18)19(26)23-11-3-4-15-16(7-11)28-6-5-27-15/h3-4,7-10,17H,1-2,5-6H2,(H,23,26) |
InChI Key |
XOHRYVBNAYJBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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